Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate
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Overview
Description
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE: is a chemical compound known for its unique bicyclic structure. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound is characterized by its stability and reactivity, making it a valuable substance in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE typically involves the reaction of diethyl malonate with a suitable bicyclic alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the esterification process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester groups can produce diols .
Scientific Research Applications
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
DIETHYL MALONATE: A simpler ester with similar reactivity but lacking the bicyclic structure.
ETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)ACETATE: A related compound with a different ester group.
DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)MALONATE: A closely related compound with similar structural features.
Uniqueness
The uniqueness of DIETHYL 2-(6-HYDROXY-6-BICYCLO[3.1.0]HEXYL)PROPANEDIOATE lies in its bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
71911-61-0 |
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Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
diethyl 2-(6-hydroxy-6-bicyclo[3.1.0]hexanyl)propanedioate |
InChI |
InChI=1S/C13H20O5/c1-3-17-11(14)10(12(15)18-4-2)13(16)8-6-5-7-9(8)13/h8-10,16H,3-7H2,1-2H3 |
InChI Key |
LZGATMXPAQOFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C1(C2C1CCC2)O |
Origin of Product |
United States |
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